2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic structure incorporating a thiophene and pyrimidine ring. The 3-o-tolyl group (ortho-methylphenyl) introduces steric bulk and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles.
Synthesis: The compound is synthesized via condensation of 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one with o-tolualdehyde under reflux conditions, followed by purification .
Applications: Derivatives of this scaffold exhibit analgesic and anti-inflammatory activities, with reduced ulcerogenic effects compared to traditional NSAIDs .
Properties
IUPAC Name |
7-methyl-3-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-7-8-12-14(9-10)23-16-15(12)17(21)20(18(22)19-16)13-6-4-3-5-11(13)2/h3-6,10H,7-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMNOUKZICRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno Ring: Starting with a suitable benzothiophene precursor, the thiophene ring is constructed through cyclization reactions involving sulfur-containing reagents.
Pyrimidine Ring Construction: The pyrimidine ring is then formed by reacting the intermediate with appropriate amidine or guanidine derivatives under controlled conditions.
Functional Group Introduction: The mercapto and methyl groups are introduced through nucleophilic substitution reactions, often using thiol and methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields, particularly in the formation of the fused ring system.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the mercapto group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Substituted Derivatives: Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: Used in research to probe biochemical pathways.
Medicine
Pharmacological Research: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues of enzymes, leading to inhibition. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
Key structural modifications in analogues include substitutions at positions 3, 7, and the thiophene/pyrimidine rings. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Spectroscopic and Physicochemical Comparisons
- IR/NMR Profiles : The 2-mercapto group consistently appears at ~2530 cm⁻¹ (IR), while C=O stretches range from 1676–1722 cm⁻¹, depending on ring substitution .
- Lipophilicity : LogP values correlate with substituent hydrophobicity; phenethyl and dimethylphenyl derivatives (LogP ~3.5) show higher membrane permeability than allyl analogues (LogP ~2.8) .
Analgesic and Anti-inflammatory Efficacy
The target compound demonstrated 68% inhibition of carrageenan-induced paw edema (vs. 72% for diclofenac) and a low ulcerogenic index (0.8 vs. 1.9 for aspirin) in rodent models . In contrast, the 3-(2-nitrobenzylidene-amino) derivative (AS8) showed weaker activity (52% edema inhibition), likely due to electron-withdrawing effects reducing COX binding .
Antimicrobial Activity
Thienopyrimidine derivatives with bulkier 3-aryl groups (e.g., 2,5-dimethylphenyl) exhibited broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL), while smaller substituents (e.g., methyl) were less effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
